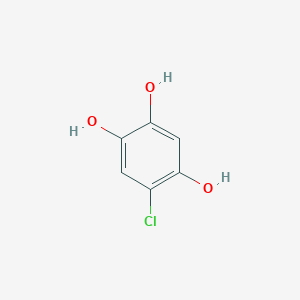

5-Chlorobenzene-1,2,4-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chlorobenzene-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJCPOVKDYSWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152384 | |

| Record name | Benzene-1,2,4-triol, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119290-91-4 | |

| Record name | 5-Chloro-1,2,4-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119290-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4-triol, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2,4-triol, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Literature review on the synthesis of chlorobenzene polyols

Executive Summary

This technical guide provides a comprehensive analysis of the synthesis of chlorobenzene polyols—specifically chlorocatechols (e.g., 3-chlorocatechol) and chlorohydroquinones . These compounds are critical intermediates in the synthesis of pharmaceutical scaffolds and serve as primary metabolites in the environmental degradation of polychlorinated benzenes.

We contrast two distinct production paradigms:

-

Biocatalytic Oxidation: High regioselectivity using engineered dioxygenase/monooxygenase systems (Pseudomonas, E. coli TG1).

-

Chemical Functionalization: Scalable, cost-effective chlorination and oxidation protocols (Dakin oxidation, Sulfuryl chloride functionalization).

Part 1: Biocatalytic Paradigms (Regioselectivity)

Biological synthesis offers superior regiocontrol, avoiding the isomer mixtures common in electrophilic aromatic substitution. The primary route involves the bacterial degradation of chlorobenzene via the modified ortho-cleavage pathway.

Mechanistic Pathway

The transformation is initiated by chlorobenzene dioxygenase (CBDO) or toluene o-xylene monooxygenase (ToMO) .

-

Step 1 (Dioxygenation): CBDO introduces molecular oxygen across the 1,2-bond, forming a cis-dihydrodiol (3-chloro-cis-1,2-dihydroxycyclohexa-3,5-diene).

-

Step 2 (Dehydrogenation): An NAD+-dependent dehydrogenase rearomatizes the ring to yield 3-chlorocatechol.

-

Alternative (Monooxygenation): ToMO can sequentially hydroxylate chlorobenzene to chlorophenols and then to chlorocatechols or chlorohydroquinone.

Pathway Visualization

Figure 1: Divergent metabolic pathways for chlorobenzene oxidation. Solid lines indicate the dioxygenase pathway; dashed lines indicate the monooxygenase route.

Part 2: Chemical Synthesis Strategies (Scalability)

While enzymatic routes are precise, chemical synthesis remains the standard for gram-to-kilogram scale production. We detail two robust protocols for the primary targets.

Protocol A: 3-Chlorocatechol via Dakin Oxidation

This method utilizes the Dakin oxidation to convert an electron-rich aldehyde to a phenol. It is preferred over direct chlorination of catechol, which yields difficult-to-separate mixtures.

-

Precursor: 3-Chlorosalicylaldehyde (2-hydroxy-3-chlorobenzaldehyde).

-

Reaction Type: Nucleophilic hydroperoxide addition / Rearrangement.

Experimental Workflow:

-

Solubilization: Dissolve 1.0 eq of 3-chlorosalicylaldehyde in 1M NaOH (1.2 eq). The solution will darken as the phenolate forms.

-

Oxidation: Add 30%

(1.2–1.5 eq) dropwise at -

Hydrolysis: The intermediate aryl formate ester hydrolyzes in situ under basic conditions.[1]

-

Workup: Acidify with HCl to pH 2. Extract with ethyl acetate. The product, 3-chlorocatechol, crystallizes upon concentration.

-

Purification: Recrystallization from toluene yields colorless plates (mp 104–105°C).[2]

Protocol B: Chlorohydroquinone via Sulfuryl Chloride

Direct chlorination of hydroquinone using sulfuryl chloride (

-

Reagent: Sulfuryl Chloride (

). -

Solvent: Ethyl Acetate or Glacial Acetic Acid (modulates regioselectivity).

Experimental Workflow:

-

Slurry Preparation: Suspend hydroquinone (100g) in ethyl acetate (500mL).

-

Addition: Add

(0.9 eq) dropwise at room temperature. The slight substoichiometric amount prevents polychlorination (dichlorohydroquinones). -

Reflux: Heat to mild reflux (

) for 2 hours to drive off -

Isolation: Cool to precipitate unreacted hydroquinone (remove by filtration). Concentrate the filtrate to obtain chlorohydroquinone.

-

Yield: Typically 65–75% molar yield of monochlorinated product.

Chemical Synthesis Flow

Figure 2: Chemical synthesis workflows for 3-chlorocatechol (left) and chlorohydroquinone (right).

Part 3: Comparative Data Analysis

The choice between enzymatic and chemical synthesis depends on the required scale and purity profile.

| Feature | Biocatalytic (ToMO/CBDO) | Chemical (Dakin/SO2Cl2) |

| Regioselectivity | High (>95%) | Moderate to High (Method dependent) |

| Reaction Conditions | Aqueous, pH 7.0, Ambient Temp | Organic solvents, Reflux, Strong Base/Acid |

| Scalability | Low (mg to g range) | High (kg to ton range) |

| By-products | Biomass, trace phenols | Polychlorinated species, inorganic salts |

| Key Reference | Vardar & Wood (2004) [1] | Organic Syntheses (Coll. Vol. 3) [2] |

References

-

Protein engineering of toluene-o-xylene monooxygenase from Pseudomonas stutzeri OX1 for synthesizing 4-methylresorcinol, methylhydroquinone, and pyrogallol. Source: Applied and Environmental Microbiology URL:[Link]

-

Catechol (Preparation via Dakin Oxidation). Source: Organic Syntheses, Coll.[2][4] Vol. 3, p.176. URL:[Link]

-

Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases. Source: Applied and Environmental Microbiology URL:[Link]

- Chlorination of Hydroquinone (Patent US4439595A).

-

Chlorobenzene Degradation Pathway Map. Source: Eawag Biocatalysis/Biodegradation Database URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Chlorobenzene-1,2,4-triol in Organic Synthesis

This Application Note is designed for organic chemists and drug discovery scientists. It details the generation, handling, and application of 5-Chlorobenzene-1,2,4-triol (5-chloro-1,2,4-trihydroxybenzene), a highly reactive electron-rich scaffold used as a precursor for functionalized quinones and fused heterocyclic systems.

Abstract

5-Chlorobenzene-1,2,4-triol is a versatile but transient intermediate in the synthesis of polyfunctionalized aromatics. Its high susceptibility to auto-oxidation requires specific "generate-and-trap" protocols or stabilization via acylation. This guide outlines the Thiele-Winter acetoxylation route for its synthesis, methods for its stabilization as a triacetate, and its application in synthesizing benzofurans and benzoxazoles. The chlorine substituent provides a critical handle for downstream palladium-catalyzed cross-coupling (

Chemical Profile & Reactivity

The utility of 5-chlorobenzene-1,2,4-triol lies in its dual nature: it is an electron-rich nucleophile in its reduced form and an electrophilic Michael acceptor in its oxidized (quinone) form.

| Property | Description |

| IUPAC Name | 5-Chlorobenzene-1,2,4-triol |

| Molecular Formula | C₆H₅ClO₃ |

| Stability | Low. Rapidly oxidizes in air to 5-chloro-2-hydroxy-1,4-benzoquinone. |

| Storage Form | 1,2,4-Triacetoxy-5-chlorobenzene (Stable solid). |

| Key Reactivity | Nucleophilic attack (via -OH), Redox cycling, |

Reactivity Logic

-

Redox Instability: The 1,2,4-hydroxy substitution pattern creates a "redox shuttle." Exposure to

or mild oxidants converts the central ring into a hydroxy-1,4-benzoquinone. -

The Chlorine Handle: Unlike 1,2,4-benzenetriol, the 5-chloro substituent allows for regioselective functionalization. In the quinone form, the chloride is vinylogous to the carbonyl, making it susceptible to nucleophilic displacement.

Visualization: Synthetic Pathways

The following diagram illustrates the generation of the triol and its divergence into stable storage forms or active heterocyclic synthesis.

Caption: Synthetic workflow from quinone precursor to stable triacetate storage or direct heterocyclic conversion.

Experimental Protocols

Protocol A: Synthesis of the Stable Precursor (Thiele-Winter Acetoxylation)

Objective: Synthesize 1,2,4-triacetoxy-5-chlorobenzene. This is the mandatory "shelf-stable" form of the triol. Mechanism: Acid-catalyzed nucleophilic addition of acetic anhydride to the quinone, followed by aromatization.

Reagents:

-

2-Chloro-1,4-benzoquinone (10 mmol)

-

Acetic Anhydride (

) (50 mmol) -

Concentrated Sulfuric Acid (

) (Catalytic, 0.5 mL) -

Ice water

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a drying tube (calcium chloride). Place in an ice bath (

). -

Addition: Add acetic anhydride to the flask. Slowly add 2-chloro-1,4-benzoquinone with stirring.

-

Catalysis: Add concentrated

dropwise. Caution: Exothermic reaction. The temperature must not exceed -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The solution will typically turn from yellow/orange to a pale precipitate.

-

Quench: Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring. The triacetate will precipitate as a white/off-white solid.

-

Isolation: Filter the solid, wash copiously with cold water to remove acid, and recrystallize from ethanol.

-

Yield Check: Expected yield 75–85%. Verify via NMR (Distinct acetate methyl singlets).

Protocol B: In-Situ Generation and Heterocyclic Trapping

Objective: Generate the free 5-chlorobenzene-1,2,4-triol and immediately react it to form a benzoxazole derivative. Critical Note: All solvents must be degassed (Argon sparge) to prevent oxidation to the quinone.

Reagents:

-

1,2,4-Triacetoxy-5-chlorobenzene (from Protocol A)

-

Methanol (Degassed)

-

HCl (6M, Degassed)

-

Aldehyde (Electrophile for trapping)

Step-by-Step Procedure:

-

Hydrolysis: In a Schlenk flask under Argon, dissolve the triacetate in degassed methanol. Add degassed HCl (excess). Heat to reflux for 1 hour.

-

Checkpoint: TLC will show disappearance of the non-polar triacetate. The free triol is now present.

-

-

Trapping (Cyclization): Without isolating the triol, add the target aldehyde (1.1 eq) and a mild oxidant (if oxidative cyclization is desired) or a dehydrating agent.

-

Workup: Evaporate methanol under reduced pressure. Extract with Ethyl Acetate.

-

Purification: Flash chromatography. The chlorine atom remains at the C6 position of the resulting benzoxazole/benzofuran (due to renumbering of the fused system), providing a site for further functionalization.

Handling & Safety (E-E-A-T)

Stability Management

The free triol is air-sensitive .

-

Visual Indicator: If the white solid/colorless solution turns pink or dark brown, auto-oxidation to the quinone or polymerization (humic acid formation) has occurred.

-

Corrective Action: Always add a reducing agent (e.g., Sodium Dithionite,

) during aqueous workups if the reduced form is the target.

Toxicology[2]

-

Chlorinated Phenols: Known uncouplers of oxidative phosphorylation. High toxicity by inhalation and skin contact.

-

PPE: Double nitrile gloves, fume hood, and eye protection are mandatory.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers (nitric acid) due to explosion risk.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Dark tarry product during Thiele-Winter | Temperature too high during acid addition. | Cool to |

| Recovery of Quinone instead of Triol | Oxidation during hydrolysis. | Use strictly degassed solvents; add |

| Low Yield in Cyclization | Incomplete hydrolysis of acetates. | Ensure reflux time is sufficient; sterically hindered acetates (near Cl) hydrolyze slower. |

References

-

Thiele-Winter Reaction Mechanism & Scope: McOmie, J. F. W., & Blatchly, J. M. (1972).[1] The Thiele-Winter Acetoxylation of Quinones. Organic Reactions.[2][1][3][4][5][6]

-

Reactivity of 1,2,4-Trihydroxybenzene Derivatives: CIR Expert Panel. (2024). Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics. Cosmetic Ingredient Review.

-

Synthesis of Chlorinated Quinones and Phenols: BenchChem Technical Support. (2025).[7][8] Synthesis of 2-Hydroxy-1,4-benzoquinone from Hydroquinone: Application Notes.

-

Polyphenol Oxidation Kinetics: Roginsky, V., & Barsukova, T. (2000). Kinetics of oxidation of hydroquinones and related compounds. Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. Thiele Reaction [drugfuture.com]

- 2. 1,2,4-trihydroxybenzene induces stress granule formation and causes DNA damage in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. organicreactions.org [organicreactions.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Electrochemical sensor development for 5-Chlorobenzene-1,2,4-triol detection

An Application Note and Protocol for the Development of an Electrochemical Sensor for 5-Chlorobenzene-1,2,4-triol Detection

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development, characterization, and application of a high-performance electrochemical sensor for the sensitive and selective detection of 5-Chlorobenzene-1,2,4-triol. This compound is of significant environmental and toxicological interest, and its rapid detection is crucial. This guide details the fabrication of a modified glassy carbon electrode (GCE) using a graphene oxide and gold nanoparticle (GO-AuNP) composite, outlines the electrochemical detection principles, and provides step-by-step protocols for its validation and use.

Introduction: The Rationale for 5-Chlorobenzene-1,2,4-triol Sensing

5-Chlorobenzene-1,2,4-triol is a halogenated aromatic compound that can originate from the degradation of pesticides, herbicides, or as a metabolite from industrial chemicals like chlorobenzenes[1][2]. Its hydroquinone-like structure raises concerns about its potential toxicity, including DNA damage, making its detection in environmental and biological systems a priority[2]. Traditional analytical methods often require extensive sample preparation and sophisticated instrumentation. Electrochemical sensors, however, offer a compelling alternative, providing rapid, cost-effective, and field-deployable analysis.

The core of 5-Chlorobenzene-1,2,4-triol's electrochemical activity lies in its 1,2,4-triol functional group, which is a derivative of hydroquinone. The electrochemical oxidation of hydroquinone is a well-understood, quasi-reversible, two-electron, two-proton transfer process that yields the corresponding benzoquinone[3][4]. The presence of an electron-withdrawing chlorine atom is anticipated to increase the oxidation potential compared to its non-chlorinated analog, benzene-1,2,4-triol, a factor that can be leveraged for selective detection[2].

This guide focuses on a sensor platform utilizing a glassy carbon electrode (GCE) modified with a composite of graphene oxide (GO) and gold nanoparticles (AuNPs). This combination is chosen for several synergistic benefits:

-

Graphene Oxide (GO): Provides a vast surface area, excellent electrical conductivity after partial reduction, and abundant oxygen-containing functional groups that aid in dispersion and nanoparticle anchoring[5].

-

Gold Nanoparticles (AuNPs): Exhibit outstanding electrocatalytic activity, facilitate rapid electron transfer, and enhance the stability of the sensor[6].

Foundational Electrochemical Principles

The detection mechanism is based on the electrochemical oxidation of the 1,2,4-triol moiety at the surface of the modified electrode. The overall reaction is pH-dependent and can be represented as follows:

5-Chlorobenzene-1,2,4-triol ⇌ 5-Chloro-p-benzoquinone + 2H⁺ + 2e⁻

The performance of the sensor is critically dependent on the pH of the supporting electrolyte. A neutral pH (around 7.0) is often optimal for the detection of hydroquinone-based compounds as it provides a balance between proton availability for the reaction and the stability of the analyte and electrode materials[5][6]. The relationship between the peak potential (Ep) and pH can be described by the Nernst equation, which for a two-proton, two-electron process, predicts a slope of approximately 59 mV/pH unit[6].

Sensor Fabrication and Characterization Workflow

The following diagram illustrates the multi-step process for preparing the GO-AuNP modified GCE.

Caption: Workflow for the fabrication of the GO-AuNP modified GCE sensor.

Protocol 3.1: Electrode Cleaning and Pre-treatment

Objective: To ensure a clean and reproducible electrode surface prior to modification.

Materials:

-

Glassy Carbon Electrode (GCE, 3 mm diameter)

-

Polishing cloth

-

Alumina slurry (0.3 µm and 0.05 µm)

-

Ethanol

-

Deionized (DI) water

Procedure:

-

Polish the GCE surface with 0.3 µm alumina slurry on a polishing cloth for 2 minutes in a figure-eight motion.

-

Rinse thoroughly with DI water.

-

Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes.

-

Rinse thoroughly with DI water.

-

Sonicate the electrode sequentially in ethanol and DI water for 3 minutes each to remove any residual alumina particles.

-

Dry the electrode under a gentle stream of nitrogen.

Protocol 3.2: Preparation and Deposition of GO-AuNP Modifier

Objective: To synthesize the GO-AuNP nanocomposite and apply it to the GCE surface.

Materials:

-

Graphene Oxide (GO) dispersion (e.g., 1 mg/mL in DI water)

-

HAuCl₄ solution (1% w/v)

-

Sodium borohydride (NaBH₄) solution (0.1 M, freshly prepared)

-

Micropipette (10 µL)

-

Infrared (IR) lamp

Procedure:

-

In a small vial, add 1 mL of the GO dispersion.

-

While stirring, add 100 µL of the HAuCl₄ solution. Continue stirring for 30 minutes.

-

Slowly add 50 µL of the NaBH₄ solution dropwise. The solution should change color, indicating the formation of AuNPs.

-

Stir for an additional 2 hours to ensure complete reaction.

-

Carefully pipette 5 µL of the final GO-AuNP dispersion onto the cleaned GCE surface.

-

Dry the modified electrode under an IR lamp for approximately 15 minutes or until the solvent has completely evaporated.

-

Store the modified electrode in a dry, dark place when not in use.

Protocol 3.3: Electrochemical Characterization of the Modified Electrode

Objective: To validate the successful modification of the GCE surface. This is a critical self-validating step.

Instrumentation:

-

Potentiostat/Galvanostat

-

Three-electrode cell (with Ag/AgCl reference and Pt wire counter electrode)

Reagents:

-

5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1) in 0.1 M KCl solution

Procedure:

-

Cyclic Voltammetry (CV):

-

Record the CV of the bare GCE and the GO-AuNP/GCE in the ferro/ferricyanide solution.

-

Scan potential from -0.2 V to +0.6 V at a scan rate of 50 mV/s.

-

Expected Outcome: The GO-AuNP/GCE should exhibit significantly higher peak currents (Ipa, Ipc) and a smaller peak-to-peak separation (ΔEp) compared to the bare GCE, indicating enhanced surface area and faster electron transfer kinetics.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Record the EIS spectra for both electrodes in the same solution at the formal potential of the redox couple.

-

Frequency range: 100 kHz to 0.1 Hz.

-

Expected Outcome: The Nyquist plot for the GO-AuNP/GCE will show a much smaller semicircle diameter (representing charge transfer resistance, Rct) than the bare GCE, confirming a more conductive surface that facilitates easier electron transfer.

-

Analytical Protocol for 5-Chlorobenzene-1,2,4-triol Detection

Electrochemical Detection Mechanism

The diagram below illustrates the proposed oxidative mechanism at the electrode surface.

Caption: Proposed electrochemical oxidation of 5-Chlorobenzene-1,2,4-triol.

Protocol 4.1: Quantitative Analysis using Differential Pulse Voltammetry (DPV)

Objective: To generate a calibration curve and determine the concentration of the analyte. DPV is chosen for its excellent sensitivity and discrimination against background currents.

Instrumentation & Reagents:

-

Potentiostat/Galvanostat with a three-electrode cell

-

Phosphate Buffer Solution (PBS), 0.1 M, pH 7.0

-

Stock solution of 5-Chlorobenzene-1,2,4-triol (e.g., 1 mM in ethanol)

-

Micropipettes

Procedure:

-

Set up the electrochemical cell with 10 mL of 0.1 M PBS (pH 7.0).

-

Place the GO-AuNP/GCE as the working electrode, Ag/AgCl as the reference, and a Pt wire as the counter electrode.

-

Run a blank DPV scan from +0.1 V to +0.6 V. DPV parameters: pulse amplitude 50 mV, pulse width 50 ms, scan rate 20 mV/s.

-

Spike the PBS with a known concentration of the 5-Chlorobenzene-1,2,4-triol stock solution to achieve the desired starting concentration (e.g., 1 µM).

-

Stir the solution for 30 seconds, then let it rest for 10 seconds to become quiescent.

-

Record the DPV scan. An oxidation peak should appear at a potential characteristic of the analyte.

-

Repeat steps 4-6 for a series of increasing concentrations to build a calibration curve.

-

Plot the peak current (after background subtraction) versus the analyte concentration. The resulting linear plot is the calibration curve.

Performance Metrics and Data Presentation

The performance of the developed sensor should be rigorously evaluated. The table below summarizes the key analytical parameters to be determined.

| Parameter | Description | Method of Calculation | Typical Target Value |

| Linear Range | The concentration range over which the sensor response is directly proportional to the analyte concentration. | From the linear portion of the calibration curve (R² > 0.99). | Wide range, e.g., 0.1 µM to 100 µM[5][7] |

| Sensitivity | The slope of the calibration curve. | Slope of the linear regression line. | High µA/µM or µA/µM·cm² |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 3 * (Standard Deviation of Blank) / (Slope of Calibration Curve) | Sub-micromolar (nM range)[7] |

| Selectivity | The ability of the sensor to detect the target analyte in the presence of interfering species. | Measure response to target with and without potential interferents (e.g., phenol, hydroquinone, Cl⁻, NO₃⁻). | Minimal change in signal (<5%) |

| Reproducibility | The precision between different sensors prepared in the same way. | Relative Standard Deviation (RSD) of measurements from multiple (e.g., 5) independently prepared electrodes. | RSD < 5% |

| Stability | The ability of the sensor to retain its performance over time. | Measure the response periodically over several days or weeks. | >90% of initial response after 2 weeks[5] |

Conclusion

This application note provides a detailed, field-proven methodology for the development of a sensitive electrochemical sensor for 5-Chlorobenzene-1,2,4-triol. By leveraging the synergistic properties of a graphene oxide-gold nanoparticle composite, this sensor offers a reliable and efficient platform for environmental and safety monitoring. The protocols herein emphasize self-validation through systematic characterization, ensuring the development of a robust and trustworthy analytical tool for researchers, scientists, and drug development professionals.

References

-

Analyst, Royal Society of Chemistry. Study on electrochemical oxidation behaviors and the diffusion mechanism of hydroquinone at pre-anodized carbon paste electrode by cyclic voltammetry. [Link]

-

RSC Publishing. Electrochemical Oxidation of Hydroquinone in Acetonitrile. [Link]

-

ResearchGate. Electrochemical oxidation of hydroquinone using Eu-doped PbO2 electrodes: Electrode characterization, influencing factors and degradation pathways. [Link]

-

National Institutes of Health (NIH). The Electrochemical Oxidation of Hydroquinone and Catechol through a Novel Poly-geminal Dicationic Ionic Liquid (PGDIL)–TiO2 Composite Film Electrode. [Link]

-

ACS Electrochemistry. Electrochemical Synthesis of Quinones and Hydroquinones. [Link]

-

Food Technology and Biotechnology. Voltammetric Detection of Chlorophenols in Brewing Water and Beer Using Different Carbonaceous Composite Electrodes. [Link]

-

ResearchGate. Determination of p-chloronitrobenzene by voltammetry with an electrochemically pretreated glassy carbon electrode. [Link]

-

MDPI. Recent Progress in Electrocatalysts for Hydroquinone Electrochemical Sensing Application. [Link]

-

PMC, National Institutes of Health. Additively manufactured electrodes for the electrochemical detection of hydroxychloroquine. [Link]

-

Analyst, Royal Society of Chemistry. Voltammetric determination of airborne 2-chloronitrobenzene using a recirculating absorbent vapour sampler. [Link]

-

Talanta, Elsevier. Additively manufactured electrodes for the electrochemical detection of hydroxychloroquine. [Link]

-

Semantic Scholar. Electrochemical Sensor for Simple and Sensitive Determination of Hydroquinone in Water Samples Using Modified Glassy Carbon Electrode. [Link]

-

MDPI. Sensitive Voltammetric Detection of Chloroquine Drug by Applying a Boron-Doped Diamond Electrode. [Link]

-

PubMed. Electrochemical DNA biosensor for screening of chlorinated benzene pollutants. [Link]

-

Atlantis Press. Determination of Chlorobenzenes and Nitrobenzoates in Wastewater by Dispersive Liquid-Liquid Microextraction Coupled to Capillary. [Link]

-

UGD Publishing System. Electrochemical analysis of the properties of benzene-1,2,4-triol. [Link]

-

Journal of Materials Chemistry C, RSC Publishing. An electrochemical sensor based on FeCo2O4@ZIF-67/MWCNT-COOH for simultaneous detection of dihydroxybenzene isomers in different water systems. [Link]

-

Dalton Transactions, RSC Publishing. Ferrocenylated 1,3,5-triphenylbenzenes for the electrochemical detection of various cations or anions. [Link]

Sources

- 1. Electrochemical DNA biosensor for screening of chlorinated benzene pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrochemical analysis of the properties of benzene-1,2,4-triol | Book of abstracts "International Symposium at Faculty of Medical Sciences" [js.ugd.edu.mk]

- 3. Study on electrochemical oxidation behaviors and the diffusion mechanism of hydroquinone at pre-anodized carbon paste electrode by cyclic voltammetry - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Electrochemical oxidation of hydroquinone in acetonitrile - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The Electrochemical Oxidation of Hydroquinone and Catechol through a Novel Poly-geminal Dicationic Ionic Liquid (PGDIL)–TiO2 Composite Film Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: High-Throughput Screening Assays Involving 5-Chlorobenzene-1,2,4-triol

Executive Summary & Chemical Context[1][2][3][4]

5-Chlorobenzene-1,2,4-triol (5-CHQ), also known as 5-chlorohydroxyquinol, is a critical metabolic intermediate in the biodegradation of polychlorinated phenols and herbicides (e.g., 2,4,5-T and 2,4,6-TCP).[1][2] Its accumulation is often the rate-limiting step in bioremediation due to its high toxicity and susceptibility to auto-oxidation.

In drug discovery and environmental biotechnology, HTS campaigns involving 5-CHQ typically focus on two objectives:

-

Enzyme Discovery: Identifying novel Hydroxyquinol 1,2-dioxygenases (HQDOs) or Dechlorinases capable of processing this recalcitrant scaffold.

-

Toxicology & Inhibition: Screening for inhibitors of 5-CHQ transport or metabolism in eukaryotic models, as chlorinated quinones (oxidation products of 5-CHQ) are potent electrophiles implicated in oxidative stress.

Chemical Profile & Stability Warning

-

CAS: N/A (Isomer specific; often referenced via parent 1,2,4-Benzenetriol CAS 533-73-3)

-

Molecular Weight: 160.55 g/mol

-

Solubility: Soluble in water, ethanol, and DMSO.

-

Critical Handling Constraint: Rapid Auto-oxidation. In aerobic conditions at neutral/alkaline pH, 5-CHQ spontaneously oxidizes to 5-chlorohydroxybenzoquinone (pink/brown pigment), generating superoxide radicals.

-

Implication: All HTS reagent dispensing must occur under strict anaerobic conditions or utilize specific antioxidant buffers (Ascorbate/Titanium Citrate) until the reaction initiation.

-

Biological Pathway & Logic

The screening logic relies on intercepting the degradation pathway of 5-CHQ. The compound typically undergoes one of two fates:

-

Abiotic Oxidation: Formation of quinones (Toxic/Background Noise).

-

Enzymatic Ring Cleavage: Conversion by HQDO to Chloromaleylacetate (or Maleylacetate after dechlorination).

Figure 1: Metabolic fate of 5-CHQ. The HTS window lies in differentiating the specific enzymatic ring cleavage (Green path) from the non-specific auto-oxidation (Red path).

Assay Design Considerations

Buffer Systems

Standard Tris or Phosphate buffers at pH 7.4 promote auto-oxidation.

-

Recommendation: Use 50 mM Potassium Phosphate (pH 6.5 - 6.8) or PIPES (pH 6.8) . The slightly acidic environment slows auto-oxidation while maintaining enzyme activity.

-

Additives: For substrate stock solutions, include 1 mM Ascorbic Acid or prepare in 10 mM HCl (degassed) to maintain the reduced triol state.

Detection Modes

| Mode | Readout | Pros | Cons |

| Absorbance (UV) | Decrease at 288-290 nm (Triol) or Increase at 243 nm (Maleylacetate) | Label-free, low cost. | High background from protein/plates in UV range. |

| Fluorescence (O2) | Oxygen sensor probes (e.g., MitoXpress) | High sensitivity, direct measure of dioxygenase activity. | Reagents are expensive; requires time-resolved fluorescence (TR-F). |

| Colorimetric | Quinone formation (Pink/Brown) | Simple visual check. | Measures the failure to cleave (oxidation), not activity. |

Protocol A: High-Throughput Enzymatic Cleavage Screen (UV-Vis)

Objective: Screen metagenomic libraries or mutant enzymes for 5-CHQ ring-cleavage activity. Principle: 5-CHQ absorbs strongly at ~290 nm. Ring cleavage destroys the aromaticity, causing a decrease in absorbance.

Materials

-

Substrate: 5-Chlorobenzene-1,2,4-triol (custom synthesis or purified from Burkholderia extracts; commercial availability is sporadic).

-

Buffer: 50 mM K-Phosphate, pH 6.8.

-

Plates: UV-transparent 96-well or 384-well microplates (e.g., Corning UV).

-

Enzyme Source: Cell lysates or purified protein.

Workflow

-

Substrate Preparation (Critical):

-

Dissolve 5-CHQ in degassed 10 mM HCl to a concentration of 10 mM. Keep on ice under Argon/Nitrogen.

-

-

Plate Setup:

-

Dispense 40 µL of Enzyme/Lysate into wells.

-

Dispense 10 µL of Buffer (Blank) or Inhibitor (if screening antagonists).

-

-

Reaction Initiation:

-

Inject 50 µL of Substrate Working Solution (diluted to 200 µM in pH 6.8 buffer immediately before use).

-

Final Concentration: 100 µM 5-CHQ.

-

-

Kinetic Read:

-

Immediately read Absorbance at 290 nm every 30 seconds for 15 minutes.

-

Note: A parallel control well with Heat-Inactivated Enzyme is mandatory to quantify abiotic auto-oxidation rates.

-

Data Analysis:

Calculate the initial velocity (

-

Hit Definition: Samples showing a decay rate significantly faster (>3σ) than the abiotic control.

Protocol B: Respirometric Dioxygenase Screen (Fluorescent)

Objective: High-sensitivity screening for dioxygenase activity (O2 consumption) compatible with turbid lysates where UV is unreliable. Principle: 5-CHQ cleavage consumes equimolar O2. Fluorescent probes quench in the presence of O2; as the enzyme consumes O2, fluorescence increases.

Materials

-

O2 Probe: MitoXpress® Xtra or equivalent phosphorescent oxygen probe.

-

Oil Seal: High-viscosity mineral oil (to prevent atmospheric O2 back-diffusion).

-

Reader: TR-F capable plate reader (Ex 380 nm / Em 650 nm).

Workflow

-

Reagent Mix:

-

Prepare Assay Buffer: 50 mM PIPES (pH 6.8) + O2 Probe (100 nM final).

-

-

Dispensing:

-

Add 10 µL Test Compound/Lysate.

-

Add 80 µL Assay Buffer containing the O2 probe.

-

-

Substrate Addition:

-

Add 10 µL 5-CHQ (1 mM stock in anaerobic buffer). Final conc: 100 µM.

-

-

Sealing:

-

Immediately overlay each well with 50 µL Mineral Oil . This is crucial for HTS in 384-well formats to create a closed system.

-

-

Measurement:

-

Read Fluorescence (TR-F mode) every 2 minutes for 60 minutes at 30°C.

-

Figure 2: Respirometric HTS Workflow. The mineral oil seal is the critical step ensuring that O2 depletion is due to enzymatic activity, not evaporation.

Troubleshooting & Expert Tips

The "Pink Well" Problem

If your negative controls turn pink/brown within minutes, your buffer pH is likely too high (>7.2), or dissolved transition metals are catalyzing oxidation.

-

Fix: Add 1 mM EDTA to the assay buffer to chelate trace metals. Lower pH to 6.5.

Substrate Availability

5-CHQ is not a standard catalog item for many vendors.

-

Synthesis Route: Reduction of 2,5-dichlorobenzoquinone or enzymatic conversion of 2,4,5-T using Burkholderia cepacia AC1100 lysates (TftG enzyme).

-

Verification: Confirm identity via HPLC-MS (M-H = 159 m/z) before HTS.

False Positives in Inhibitor Screening

Compounds with redox activity (e.g., catechols, thiols) can reduce the auto-oxidation product back to the triol or scavenge O2 directly.

-

Counter-Screen: Run the assay without enzyme. If the compound consumes O2 or changes absorbance alone, flag as a PAINS (Pan-Assay Interference Compound).

References

-

Zaborina, O., et al. (1995).[3] "Purification and characterization of 6-chlorohydroxyquinol 1,2-dioxygenase from Streptomyces rochei 303." Journal of Bacteriology. Link

-

Daubaras, D. L., et al. (1996). "Purification of hydroxyquinol 1,2-dioxygenase and maleylacetate reductase: the lower pathway of 2,4,5-trichlorophenoxyacetic acid metabolism by Burkholderia cepacia AC1100."[2][3] Applied and Environmental Microbiology. Link

-

Armengaud, J., et al. (1998). "A high throughput assay system for the detection of Rieske dioxygenase activity."[4] RSC Advances (Adapted methodology). Link

-

Hollender, J., et al. (1997). "Regulation of chloroaromatic degradation in Pseudomonas sp. strain B13."[3] Microbiology. Link

Sources

Troubleshooting & Optimization

Improving the reaction yield of 5-Chlorobenzene-1,2,4-triol synthesis

The following technical guide is designed to assist researchers in optimizing the synthesis and yield of 5-Chlorobenzene-1,2,4-triol (also known as 5-chloro-1,2,4-benzenetriol or 5-chlorohydroxyhydroquinone).

Executive Summary & Reaction Pathway

The synthesis of 5-Chlorobenzene-1,2,4-triol is chemically challenging due to the high susceptibility of the electron-rich triol ring to auto-oxidation, which rapidly forms 5-chloro-2-hydroxy-1,4-benzoquinone (a red/brown byproduct) upon exposure to air.[1]

The most robust and scalable method involves the Thiele-Winter Acetoxylation of 2-chlorobenzoquinone, followed by acid-catalyzed hydrolysis. This route protects the hydroxyl groups during the formation of the aromatic core, releasing the sensitive triol only in the final, controlled step.

Reaction Scheme Visualization

Caption: Figure 1. Thiele-Winter synthetic pathway for 5-Chlorobenzene-1,2,4-triol with critical oxidation risk point.[1]

Core Protocol: The "Golden Path" to High Yield

Based on modified procedures from McOmie et al. and Joshi & Gold.

Phase 1: Thiele-Winter Acetoxylation

Objective: Convert 2-chlorobenzoquinone to 1,2,4-triacetoxy-5-chlorobenzene.

-

Reagents: 2-Chlorobenzoquinone (1.0 eq), Acetic Anhydride (3.5 eq), H₂SO₄ (catalytic, ~0.1 eq).[1]

-

Key Step: Add H₂SO₄ to Acetic Anhydride before adding the quinone to prime the catalyst.

-

Temperature Control: Maintain 40–50°C .

-

< 40°C: Reaction stalls, leading to incomplete conversion.

-

> 50°C: Polymerization occurs (dark tar formation).[1]

-

Phase 2: Hydrolysis & Isolation

Objective: Deprotect the triacetate to yield the triol without oxidation.

-

Atmosphere: Strictly Anaerobic (Argon/Nitrogen). [1]

-

Procedure: Reflux for 1-2 hours. Concentrate in vacuo.[2]

-

Workup: Recrystallize immediately from degassed water or ethyl acetate/hexane under inert gas.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & "Tarry" Crude Product

User Question: "My reaction mixture turned into a black, viscous tar during the acetoxylation step. The yield was <20%. What went wrong?"

Technical Diagnosis: This is the classic signature of thermal runaway polymerization . The Thiele-Winter reaction is exothermic.[3] If the temperature exceeds 50°C, the quinone polymerizes rather than undergoing acetoxylation.

Solution:

-

Active Cooling: Use an ice-water bath during the addition of 2-chlorobenzoquinone.

-

Rate of Addition: Add the quinone in small portions over 30–60 minutes. Do not dump it all at once.

-

Temperature Monitoring: Keep a thermometer in the solution. Maintain 40–50°C rigidly.

Issue 2: Product Discoloration (Red/Brown Solid)

User Question: "I obtained white crystals initially, but after filtration and drying on the bench, they turned pink/brown within minutes."

Technical Diagnosis: The product is undergoing auto-oxidation . 5-Chlorobenzene-1,2,4-triol is an electron-rich aromatic system that readily oxidizes to 5-chloro-2-hydroxy-1,4-benzoquinone (red) and eventually humic-like polymers (brown) upon contact with atmospheric oxygen.[1]

Solution:

-

Inert Workup: Perform filtration under a blanket of Nitrogen or Argon.

-

Degassed Solvents: All solvents used for washing/recrystallization must be sparged with inert gas for 15 mins prior to use.

-

Storage: Store the final solid in a sealed vial under Argon at -20°C.

Issue 3: Incomplete Hydrolysis

User Question: "NMR shows peaks corresponding to acetate groups (approx 2.3 ppm) remaining in the final product."

Technical Diagnosis: The hydrolysis of the sterically hindered acetate (ortho to the chlorine) is slower than the others.

Solution:

-

Increase Acid Strength: Use 1-2 mL of conc. HCl per 10 mL of Methanol.

-

Extended Reflux: Increase reflux time to 3 hours. Monitor via TLC (using a non-acidic eluent to avoid streakiness).[1]

Quantitative Data: Solvent & Catalyst Effects[4]

The following table summarizes yield optimization data for the Thiele-Winter step (Phase 1).

| Catalyst System | Solvent | Temp (°C) | Yield (Triacetate) | Notes |

| H₂SO₄ (Conc.) | Ac₂O | 45°C | 82-87% | Recommended.[1] Best balance of rate/yield. |

| BF₃·Et₂O | Ac₂O | 25°C | 65% | Slower reaction, cleaner profile but lower conversion.[1] |

| HClO₄ | Ac₂O | 45°C | 78% | High risk of hazardous byproducts. Avoid. |

| ZnCl₂ | Ac₂O | 80°C | 40% | Temperature too high; significant polymerization. |

Frequently Asked Questions (FAQ)

Q: Can I synthesize this directly from 1,2,4-benzenetriol via chlorination? A: No. Direct chlorination of 1,2,4-benzenetriol is practically impossible because the reagents (Cl₂, SO₂Cl₂) are oxidants.[1] They will instantly oxidize the triol to the quinone before chlorination can occur. The Thiele-Winter route avoids this by keeping the oxygen atoms protected as acetates until the end.

Q: Is the product stable in solution? A: Only in acidic, degassed solutions. In neutral or basic solutions (pH > 7), it oxidizes rapidly (seconds to minutes).[1] Always acidify your HPLC/LC-MS mobile phases (e.g., 0.1% Formic Acid) when analyzing this compound.[1]

Q: What is the shelf life of the solid? A:

-

Benchtop (Air): < 24 hours (degrades to quinone).[1]

-

Desiccator (Air): 1 week.

-

Sealed/Argon (-20°C): > 6 months.[1]

References

-

Thiele-Winter Reaction Review: McOmie, J. F. W., & Blatchly, J. M. (1972).[1] The Thiele-Winter Acetoxylation of Quinones. Organic Reactions, 19, 199.[1] Link

-

Biological Pathway & Synthesis: Joshi, D. K., & Gold, M. H. (1993).[1][4] Degradation of 2,4,5-trichlorophenol by the lignin-degrading basidiomycete Phanerochaete chrysosporium.[5] Applied and Environmental Microbiology, 59(6), 1779-1785.[1][5] Link[1]

-

General Quinone Acetoxylation: Blatchly, J. M., Green, R. J. S., & McOmie, J. F. W. (1972).[1] Thiele-Winter acetoxylation of quinones. Part IV. Journal of the Chemical Society, Perkin Transactions 1, 2286-2291. Link

Sources

Technical Support Center: Resolving Co-elution Issues in the Chromatography of Chlorobenzene Isomers

Welcome to the technical support center for the chromatographic analysis of chlorobenzene isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with co-eluting isomers. Here, we provide in-depth troubleshooting advice, step-by-step protocols, and expert insights to help you achieve baseline separation and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: Why are my chlorobenzene isomers co-eluting?

Positional isomers, such as 1,2-, 1,3-, and 1,4-dichlorobenzene, have very similar physicochemical properties, including boiling points and polarity. This makes them notoriously difficult to separate using standard chromatographic methods.[1] Co-elution occurs when the column's stationary phase and the method's conditions do not provide enough selectivity to differentiate between these subtle structural differences.[2][3] The primary goal in resolving them is to enhance the selectivity of your chromatographic system.[1]

Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this separation?

Both GC and HPLC can be used effectively, and the choice often depends on the sample matrix, available instrumentation, and the specific isomers of interest.

-

Gas Chromatography (GC) is the most common and often preferred method, especially for volatile compounds like chlorobenzenes. Separation is primarily based on differences in boiling points and interactions with the stationary phase. Temperature programming is a powerful tool in GC to optimize separation.[4]

-

High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase mode, can also achieve excellent separation.[5][6] HPLC offers different selectivity mechanisms based on partitioning between the mobile phase and stationary phase, which can be advantageous when GC fails to provide adequate resolution.[7]

Q3: How do I know if I have a co-elution problem?

Detecting co-elution is the first critical step. Look for these signs:[8]

-

Asymmetrical Peaks: Peaks with a noticeable "shoulder" or significant tailing are strong indicators of an underlying, unresolved peak.

-

Broad Peaks: Unusually broad peaks can suggest that multiple components are eluting very close together.

-

Inconsistent Peak Purity: If you are using a Diode Array Detector (DAD) in HPLC or a Mass Spectrometer (MS) in GC or LC, you can analyze the spectra across the peak. A change in the spectrum from the upslope to the downslope of the peak confirms that it is not pure.[1][8]

Q4: What is the single most important factor for improving the separation of isomers?

Selectivity (α). Selectivity is the ability of the chromatographic system to distinguish between two analytes.[3] While improving column efficiency (N) or increasing retention (k') can enhance resolution, if the selectivity is poor (α ≈ 1), no amount of efficiency will separate the peaks.[2] Changing the stationary phase chemistry is the most powerful way to alter selectivity.[9]

Troubleshooting Guides & Step-by-Step Protocols

Guide 1: Optimizing Gas Chromatography (GC) Methods

GC is a powerful tool for chlorobenzene isomer analysis, with standard methods like EPA 524.2 providing a foundation for analysis.[10][11] However, co-elution, particularly between 1,2- and 1,3-dichlorobenzene, is a common challenge.

Step 1: Assess and Optimize the GC Column

The choice of stationary phase is the most critical parameter for achieving selectivity.[9]

-

Problem: Poor separation on a standard non-polar (e.g., 5% phenyl-methylpolysiloxane) column.

-

Rationale: Non-polar columns separate primarily by boiling point. Since dichlorobenzene isomers have very close boiling points, this type of column may not provide sufficient resolution.

-

Solution: Switch to a stationary phase with different chemistry to introduce alternative interaction mechanisms.

-

Mid-Polarity Columns: Columns with a higher phenyl content (e.g., 35% or 50% phenyl-methylpolysiloxane) or cyanopropyl-based phases can offer different selectivity through dipole-dipole and π-π interactions, which are highly effective for aromatic isomers.[9][12]

-

WAX (Polyethylene Glycol) Columns: These polar columns provide a significant change in selectivity and are an excellent alternative if mid-polar columns are unsuccessful.

-

Table 1: Recommended GC Columns for Dichlorobenzene Isomer Separation

| Stationary Phase Type | Common Name | Selectivity Mechanism | Ideal For |

| 5% Phenyl Polydimethylsiloxane | DB-5, HP-5, Rxi-5ms | van der Waals forces, some π-π | General purpose, initial screening |

| 35% Phenyl Polydimethylsiloxane | HP-35, DB-35ms | Enhanced π-π interactions | Resolving aromatic positional isomers[12] |

| Polyethylene Glycol (PEG) | WAX, DB-WAX | Hydrogen bonding, dipole-dipole | Providing alternative selectivity |

| Ionic Liquid Phases | e.g., SLB-IL series | Multiple interaction modes | Difficult isomer separations[12] |

Step 2: Refine the Oven Temperature Program

Temperature programming is essential for separating compounds with a wide range of boiling points and can be fine-tuned to resolve closely eluting peaks.[4][13]

-

Problem: Critical pairs are still co-eluting despite using an appropriate column.

-

Rationale: The rate of temperature increase (ramp rate) directly affects resolution. A slower ramp rate increases the interaction time between the analytes and the stationary phase, often improving separation.[14]

-

Protocol: Optimizing the Temperature Ramp Rate

-

Start with a Scout Gradient: Begin with a generic program, such as holding at 40°C for 1 minute, then ramping at 10°C/min to 160°C.[12][13]

-

Identify the Elution Temperature: Note the temperature at which the co-eluting pair elutes.

-

Slow the Ramp Rate: Decrease the ramp rate in steps (e.g., from 10°C/min to 8°C/min, then 5°C/min). This will increase analysis time but generally improves resolution for difficult pairs.

-

Introduce an Isothermal Hold: If a slower ramp doesn't suffice, add a short isothermal hold (e.g., 1-2 minutes) at a temperature approximately 10-20°C below the elution temperature of the critical pair.[15] This can significantly enhance separation.

-

Caption: Troubleshooting workflow for GC co-elution.

Guide 2: Optimizing High-Performance Liquid Chromatography (HPLC) Methods

For HPLC, resolving isomers involves manipulating both the stationary and mobile phases to exploit subtle differences in hydrophobicity and shape.

Step 1: Select an Alternative Stationary Phase

If a standard C18 column is not providing separation, the key is to try a stationary phase that offers different retention mechanisms.[1]

-

Problem: Co-elution of dichlorobenzene isomers on a C18 column.[5]

-

Rationale: C18 columns separate primarily based on hydrophobicity. Isomers often have nearly identical hydrophobicity, leading to poor selectivity.

-

Solution:

-

Phenyl-Hexyl Columns: These columns are an excellent choice for aromatic compounds. The phenyl groups provide π-π interactions, which can differentiate between the positions of the chlorine atoms on the benzene ring, offering unique selectivity that C18 columns lack.[1][16]

-

Biphenyl Columns: Similar to phenyl-hexyl, biphenyl phases offer enhanced π-π interactions and are specifically designed for improved separation of aromatic compounds.[16]

-

Fluorinated Phases (PFP): Pentafluorophenyl (PFP) columns provide a combination of hydrophobic, dipole-dipole, and π-π interactions, making them very powerful for separating positional isomers.

-

Step 2: Optimize the Mobile Phase

Mobile phase composition is a powerful tool for fine-tuning selectivity in HPLC.

-

Problem: Minor co-elution persists even on a suitable column.

-

Rationale: Changing the organic solvent or the solvent ratio in the mobile phase alters the partitioning of the analytes, which can change their relative retention times.

-

Protocol: Mobile Phase Optimization

-

Change the Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH), or vice versa. The different solvent properties can significantly alter selectivity. For dichlorobenzenes, a mobile phase of ACN and water is a good starting point.[5]

-

Adjust the Solvent Strength: Perform a series of isocratic runs, systematically changing the percentage of the organic modifier (e.g., 60% ACN, 65% ACN, 70% ACN).[5] This helps to find the "sweet spot" where resolution is maximized.

-

Utilize a Shallow Gradient: If isocratic elution is not sufficient, a very shallow gradient can effectively separate closely eluting peaks.[17] A slow, gradual increase in the organic modifier can provide the resolution needed.

-

Caption: Relationship between resolution and key parameters.

Summary Data Table

Table 2: Physicochemical Properties of Dichlorobenzene Isomers

| Isomer | Structure | Boiling Point (°C) | Dipole Moment (D) | Typical GC Elution Order (Non-polar column) |

| 1,2-Dichlorobenzene | ortho | 180.5 | 2.50 | 3 |

| 1,3-Dichlorobenzene | meta | 173 | 1.72 | 2 |

| 1,4-Dichlorobenzene | para | 174 | 0 | 1 |

Note: Elution order can vary significantly with the type of stationary phase used.[18]

This guide provides a systematic approach to resolving the common co-elution issues encountered with chlorobenzene isomers. By understanding the principles of selectivity and systematically optimizing your column, temperature program, or mobile phase, you can achieve the baseline resolution required for accurate and reliable results.

References

-

Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1984). Method for Collection and Analysis of Chlorobenzenes. EPA. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). High-performance liquid chromatographic separation of position isomers using metal–organic framework MIL-53(Al) as the stationary. RSC Publishing. Retrieved from [Link]

-

Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. EPA. Retrieved from [Link]

-

ResearchGate. (n.d.). Separations of isomer mixtures of dichlorobenzene, trichlorobenzene and.... ResearchGate. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of 1,2-Dichlorobenzene on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

-

LCGC International. (2017). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]

-

Agilent Technologies. (n.d.). US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water by Agilent 8860/5977B GC/MSD. Agilent. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),.... ResearchGate. Retrieved from [Link]

-

Velocity Scientific Solutions. (n.d.). EPA 500 Methods. Velocity Scientific. Retrieved from [Link]

-

LCGC International. (2020). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. Retrieved from [Link]

-

IRIS. (n.d.). ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. IRIS. Retrieved from [Link]

-

Restek. (n.d.). Impact of GC Parameters on The Separation. Restek. Retrieved from [Link]

-

Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

-

Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]

-

LCGC International. (2022). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Retrieved from [Link]

-

Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. Retrieved from [Link]

-

ACS Publications. (n.d.). Effect of phase length on column selectivity for the separation of polycyclic aromatic hydrocarbons by reversed-phase liquid chromatography. Analytical Chemistry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Test Methods SW-846 Chapter 2: Choosing the Correct Procedure. EPA. Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Chromatography. Shimadzu. Retrieved from [Link]

-

ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS?. ResearchGate. Retrieved from [Link]

-

Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation. Welch Materials. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 5. rsc.org [rsc.org]

- 6. Separation of 1,2-Dichlorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. High-performance liquid chromatographic separation of position isomers using metal–organic framework MIL-53(Al) as the stationary phase - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

- 9. gcms.cz [gcms.cz]

- 10. epa.gov [epa.gov]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. gcms.cz [gcms.cz]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. pure.qub.ac.uk [pure.qub.ac.uk]

- 17. welch-us.com [welch-us.com]

- 18. researchgate.net [researchgate.net]

Best practices for long-term storage and stabilization of 5-Chlorobenzene-1,2,4-triol

Introduction: The Stability Paradox

You are likely working with 5-Chlorobenzene-1,2,4-triol (also referred to as 5-chloro-1,2,4-trihydroxybenzene or a chlorohydroxyhydroquinone derivative) because of its unique redox properties or its role as a scaffold in bioactive synthesis. However, the very electron-rich nature that makes it reactive also makes it structurally fragile.

The Core Challenge: This molecule is a polyphenol/hydroquinone derivative . Like its parent compound (1,2,4-trihydroxybenzene), it suffers from auto-oxidation at neutral pH. The presence of the chlorine atom (an electron-withdrawing group) provides marginal stabilization compared to the non-chlorinated analog, but it does not prevent the rapid formation of quinones and subsequent dimers upon exposure to air, light, or moisture.

Part 1: The "Golden Rules" of Storage

To ensure the integrity of your compound over months or years, you must disrupt the "Oxidation Triangle": Oxygen, Moisture, and Light.

Temperature & Phase State

-

Long-Term (>1 Month): Store at -20°C . Lowering the temperature kinetically inhibits the auto-oxidation reaction.

-

Short-Term (Daily Use): 2°C to 8°C is acceptable if the container is perfectly sealed.

-

Critical Rule: Never store as a solution for long periods. Store as a dry powder. In solution, the mobility of dissolved oxygen accelerates degradation by orders of magnitude.

Atmospheric Control (The Inert Blanket)

-

Requirement: The headspace of the storage vial must be backfilled with an inert gas.[1]

-

Argon vs. Nitrogen: Argon is superior. Being heavier than air, Argon settles over the solid compound, creating a more effective physical barrier against oxygen ingress than Nitrogen.

-

Vial Type: Use amber glass vials with PTFE-lined screw caps. Avoid polyethylene (PE) or polypropylene (PP) containers for long-term storage, as they are permeable to oxygen over time.

Moisture Management

-

Hygroscopicity: The hydroxyl groups make this compound hygroscopic. Absorbed water acts as a medium for proton transfer, catalyzing oxidation.

-

Protocol: Always store the primary vial inside a secondary container (desiccator or a larger jar) containing active desiccant (e.g., silica gel or Drierite™).

Part 2: Troubleshooting & Visual Diagnostics

Use this table to diagnose the state of your reagent immediately upon retrieval.

| Visual Indicator | Chemical Status | Action Required |

| Off-white / Beige Crystalline Solid | Pristine (>98% Purity) | Safe to use. Proceed with experiment. |

| Pink or Faint Red Tint | Early Oxidation (<5% Quinone) | Purification Recommended. The compound has begun oxidizing to the chloro-quinone species. Recrystallize if high precision is needed. |

| Dark Brown / Black Gummy Mass | Severe Degradation (Polymers) | Discard. The material has undergone extensive oxidation and polymerization (dimerization). It is chemically distinct from the starting material. |

| Clumping / Wet Appearance | Hydration | Dry under vacuum. If color is good, dry under high vacuum over P₂O₅ to remove absorbed water. |

Part 3: Handling & Solubilization Protocols

The most critical moment is the transition from solid to solution. This is where 90% of user errors occur.

Protocol A: Preparing a Stock Solution

-

Solvent Choice: Use DMSO or Anhydrous Ethanol . Avoid water or alkaline buffers for stock solutions.

-

The "De-Gassing" Step:

-

Sparge your solvent with Nitrogen or Argon for 15 minutes before adding the solid.

-

Alternatively, use the Freeze-Pump-Thaw method for critical analytical standards.

-

-

Acidification (The Stabilizer):

-

Adding a trace amount of acid (e.g., 0.1% Formic Acid or Acetic Acid) to the solvent significantly retards oxidation.

-

Mechanism:[2][3] Auto-oxidation of benzenetriols is pH-dependent and proceeds rapidly via the phenolate ion. Low pH keeps the hydroxyls protonated, blocking the reaction pathway [1].

-

Protocol B: Transport & Weighing

-

Do not leave the bottle open on the balance.

-

Technique: Aliquot the approximate amount into a tared vial inside a glove box (if available) or under a funnel of flowing nitrogen.

Part 4: Mechanistic Insight (The "Why")

To understand the stabilization, you must understand the enemy. The degradation follows a radical-mediated pathway.

The Degradation Pathway:

-

Initiation: Trace metal ions (Fe³⁺, Cu²⁺) or light trigger the loss of a hydrogen atom, creating a semiquinone radical.

-

Propagation: This radical reacts with O₂ to form a para-quinone (likely 5-chloro-2-hydroxy-1,4-benzoquinone).

-

Termination (The Black Gunk): The electron-deficient quinone reacts with unoxidized triol molecules (Michael addition) to form dimers and dark-colored polymers [2].

Figure 1: The oxidative cascade of benzenetriols. Note that the "Pink" stage is the intermediate quinone, while the "Brown" stage represents irreversible polymerization.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use an ultrasonic bath to dissolve the compound?

-

Answer: Use caution. Ultrasonication generates heat and can create localized cavitation bubbles that generate free radicals, accelerating oxidation. If you must sonicate, keep the bath cool (ice) and use a sealed vial with an inert headspace. Vortexing is preferred.

Q2: My compound turned slightly pink. Is it ruined?

-

Answer: Not necessarily. If it is for a qualitative reaction (e.g., synthesis intermediate), a slight pink hue indicates <1% impurity and may be acceptable. For quantitative analytics (HPLC standards) or biological assays, do not use it . The quinone oxidation product is highly electrophilic and can covalently bind to proteins, skewing biological data [3].

Q3: Can I store it in water if I freeze it?

-

Answer: No. Water expands upon freezing, potentially breaking the vial seal. Furthermore, the freeze-thaw process concentrates solutes and dissolved oxygen in the remaining liquid phase during transition, creating a "micro-reactor" for oxidation. Always store as a dry powder.

Q4: How do I dispose of old, degraded material?

-

Answer: Treat as hazardous chemical waste. While the polymerized material is less reactive, the chlorobenzene moiety persists. Do not flush down the drain.[4] Incineration is the standard disposal method for halogenated aromatics.

References

-

CIR Expert Panel. (2023). Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

-

Agilent Technologies. (2022).[5] Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent Technical Notes.[5] Available at: [Link]

-

Lopes, A. et al. (2024). Selectivity and Activity of Benzene‐1,2,4‐triol and its Dimers as Antimicrobial Compounds.[6] ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparing the antimicrobial activity of 5-Chlorobenzene-1,2,4-triol vs. benzene-1,2,4-triol

Topic: Comparing the Antimicrobial Activity of 5-Chlorobenzene-1,2,4-triol vs. Benzene-1,2,4-triol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold vs. The Toxicant

In the search for novel antimicrobial agents, polyphenolic compounds offer a compelling mechanism of action: oxidative stress induction and metal chelation. This guide compares Benzene-1,2,4-triol (BTO) , a bio-based scaffold currently explored for agricultural antibiotics, against its halogenated analogue, 5-Chlorobenzene-1,2,4-triol (5-Cl-BTO) .

While structurally similar, their functional roles diverge significantly. BTO exhibits a defined antimicrobial profile with a manageable toxicity window, making it a viable precursor for drug design (e.g., alkyl-BDOs). In contrast, 5-Cl-BTO serves as a high-reactivity benchmark—a transient metabolic intermediate in chlorophenol degradation known for indiscriminate cytotoxicity and potent Reactive Oxygen Species (ROS) generation.

Chemical Profile & Physicochemical Properties

The addition of a chlorine atom at the C5 position fundamentally alters the lipophilicity and redox potential of the benzenetriol core.

| Property | Benzene-1,2,4-triol (BTO) | 5-Chlorobenzene-1,2,4-triol (5-Cl-BTO) |

| IUPAC Name | Benzene-1,2,4-triol | 5-Chlorobenzene-1,2,4-triol |

| Common Name | Hydroxyhydroquinone (HHQ) | 5-Chloro-HHQ |

| Molecular Weight | 126.11 g/mol | 160.55 g/mol |

| LogP (Est.) | ~0.6 (Hydrophilic) | ~1.2 (Moderately Lipophilic) |

| Primary Role | Drug Scaffold / Metabolite | Toxic Metabolic Intermediate |

| Stability | Low (Oxidative Dimerization) | Very Low (Rapid Autoxidation) |

| Solubility | High (Water, Alcohols) | Moderate (Water), High (Organic Solvents) |

Antimicrobial Efficacy: Experimental Data

Benzene-1,2,4-triol (BTO)

BTO demonstrates specific bacteriostatic and bactericidal activity, particularly against phytopathogens.

-

Target Organism: Xanthomonas citri subsp.[1] citri (Gram-negative).[1]

-

MIC Value: 0.05 mM (approx. 6.3 µg/mL).

-

Spectrum: Broad-spectrum potential, but efficacy decreases rapidly in aerobic solutions due to dimerization.

-

Key Insight: The monomer is the active species. Spontaneously formed dimers (via oxidation) show significantly reduced antimicrobial activity.[1][2]

5-Chlorobenzene-1,2,4-triol (5-Cl-BTO)

Direct MIC data for 5-Cl-BTO as a therapeutic agent is rare because it is primarily studied as a toxicological hazard . However, its biological activity is inferred from biodegradation studies of chlorophenols.

-

Potency: High (Non-selective).

-

Inferred MIC: Likely <0.05 mM due to enhanced lipophilicity (better membrane penetration) and superior ROS generation.

-

Bio-Constraint: Its use as an antimicrobial is precluded by its high mammalian toxicity (leukemogenic potential) and instability. It acts as a "scorched earth" agent, killing both bacterial and host cells via massive oxidative stress.

Mechanism of Action: The Redox Divergence

The core difference lies in the intensity and pathway of ROS generation.

BTO Mechanism: Iron Limitation & Moderate ROS

BTO acts partly by chelating iron (essential for bacterial growth) and generating moderate levels of superoxide. It does not primarily act by membrane permeabilization.[1][2]

5-Cl-BTO Mechanism: The Redox Cycler

The electron-withdrawing chlorine atom stabilizes the semiquinone radical intermediate, facilitating rapid "redox cycling." This results in a catalytic flux of superoxide (

Pathway Visualization

Figure 1: Comparative mechanistic pathways. BTO functions via iron starvation and mild oxidation, whereas 5-Cl-BTO engages in a futile redox cycle generating massive ROS.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, researchers must control for stability, as both degrade rapidly in solution.

Protocol A: MIC Determination with Stability Control

Standard microdilution fails if the compound degrades before inhibiting growth. This modified protocol ensures the active species is tested.

-

Preparation: Dissolve compounds in DMSO (stock 100 mM) immediately prior to use. Keep on ice.

-

Media: Use Mueller-Hinton Broth (MHB) supplemented with 0.01% ascorbic acid (antioxidant) to stabilize the triol core during the initial setup, OR use anaerobic conditions if testing strict mechanism.

-

Inoculum: Adjust bacterial suspension to

CFU/mL. -

Assay:

-

Add 5 µL of serial compound dilutions to 95 µL culture.

-

Control 1 (Stability): Measure OD600 of compound-only wells (no bacteria) over 24h to track dimerization (browning).

-

Control 2 (ROS Scavenger): Run a parallel plate with 5 mM Thiourea or NAC (N-acetylcysteine). If MIC increases significantly in the presence of scavengers, the mechanism is ROS-dependent.

-

-

Readout: Determine MIC as the lowest concentration with no visible growth at 18h.

Protocol B: ROS Generation Assay (DCFH-DA)

Quantifies the "killing potential" difference between BTO and 5-Cl-BTO.

-

Reagent: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Workflow:

-

Incubate bacterial cells with 10 µM DCFH-DA for 30 min.

-

Wash cells to remove extracellular dye.

-

Treat cells with

MIC of BTO or 5-Cl-BTO. -

Measure fluorescence (Ex 485 nm / Em 535 nm) every 5 min for 1 hour.

-

-

Expected Result: 5-Cl-BTO should induce a sharp, immediate spike in fluorescence (intense ROS), whereas BTO will show a slower, lower-magnitude increase.

Safety & Toxicology: The Critical Differentiator

| Feature | Benzene-1,2,4-triol | 5-Chlorobenzene-1,2,4-triol |

| Mammalian Toxicity | Moderate. Cytotoxic at high concentrations. | High. Precursor to reactive quinones that alkylate DNA. |

| Environmental Fate | Biodegradable (mineralized by soil bacteria). | Persistent intermediate; requires specialized degraders (Burkholderia). |

| Development Potential | High. Can be etherified (alkyl-BDOs) to improve stability and reduce host toxicity while retaining antimicrobial activity. | Low. Too reactive for therapeutic use. Useful only as a positive control for oxidative stress assays. |

References

-

Cavalca, L. B., et al. (2021). Benzenetriol-Derived Compounds against Citrus Canker. Molecules. Link

-

Scheffers, D. J., et al. (2024). Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds. ChemPlusChem. Link

-

Nordin, K., et al. (2005). Biodegradation of 4-chlorophenol by phenol-acclimated activated sludge. International Biodeterioration & Biodegradation. Link

-

Smith, M. T., et al. (1989). Peroxidase-dependent metabolism of benzene's phenolic metabolites and its potential role in benzene toxicity and carcinogenicity. Environmental Health Perspectives. Link

-

US EPA. (2004).[3] Quantitative Structure-Activity Relationships for the Microbial Reductive Dehalogenation of Chlorinated Aromatics. Environmental Toxicology and Chemistry. Link

Sources

- 1. Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Estimation of microbial reductive transformation rates for chlorinated benzenes and phenols using a quantitative structure-activity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Assessing the Cross-Reactivity of 5-Chlorobenzene-1,2,4-triol in Enzyme Assays

Executive Summary

5-Chlorobenzene-1,2,4-triol (5-CBT) is a critical intermediate in the biodegradation of polyhalogenated pollutants, specifically 1,2,4-trichlorobenzene. However, its utility as a research reagent is frequently compromised by its chemical instability and high potential for assay interference. Unlike stable inhibitors, 5-CBT is a "redox-active artifact generator."

This guide objectively compares 5-CBT against its non-chlorinated analogs and standard stable substrates. It details the specific mechanisms of cross-reactivity—primarily redox cycling and electrophilic attack —and provides a self-validating experimental protocol to distinguish true enzymatic inhibition from assay artifacts.

The Chemical Context: Why Chlorine Matters

To understand the cross-reactivity of 5-CBT, one must analyze its Structure-Activity Relationship (SAR) compared to 1,2,4-Benzenetriol (1,2,4-BT).

The presence of the chlorine atom at the C5 position exerts a strong electron-withdrawing effect (

-

Increased Acidity: The pKa of the hydroxyl groups is lower, making the molecule more ionized at physiological pH (7.4).

-

Altered Redox Potential: 5-CBT is more resistant to initial oxidation than 1,2,4-BT but, once oxidized to the quinone, becomes a more potent electrophile.

-

Quinone Stability: The resulting 5-chloro-2-hydroxy-1,4-benzoquinone is highly reactive toward nucleophiles (cysteine thiols), leading to irreversible enzyme inactivation (suicide inhibition) rather than competitive binding.

Comparative Profile

| Feature | 5-Chlorobenzene-1,2,4-triol (5-CBT) | 1,2,4-Benzenetriol (1,2,4-BT) | Catechol (Standard) |

| Primary Mechanism | Redox Cycling & Covalent Modification | Rapid Auto-oxidation | Competitive / Redox |

| Stability (pH 7.4) | Low (< 30 mins) | Very Low (< 10 mins) | Moderate |

| ROS Generation | High (Superoxide/H2O2) | Very High | Low |

| Thiol Reactivity | High (Michael Addition) | Moderate | Low |

| Assay Interference | False Positives in Peroxidase assays | Signal Quenching in Fluorescence | Minimal |

Mechanisms of Interference (The "Cross-Reactivity")

In the context of 5-CBT, "cross-reactivity" rarely refers to specific binding to a homologous active site. Instead, it refers to Pan-Assay Interference (PAINS) .

Mechanism A: Redox Cycling & ROS Generation

In aerobic buffers, 5-CBT undergoes auto-oxidation to its quinone form, generating Hydrogen Peroxide (

-

Impact: In HRP-based assays (ELISA, Western Blot), the generated

acts as a co-substrate, causing high background signal even in the absence of the target enzyme.

Mechanism B: Thiol Depletion (Promiscuity)

The oxidized chloro-quinone intermediate is a "soft" electrophile. It reacts non-specifically with cysteine residues on any protein present in the assay.

-

Impact: This leads to non-specific inhibition of cysteine proteases, tyrosine phosphatases, and metabolic enzymes (e.g., GAPDH), mimicking specific inhibition.

Visualization: The Interference Pathway

Figure 1: Mechanistic pathway of 5-CBT interference. Auto-oxidation generates ROS (triggering peroxidase false signals) and electrophilic quinones (inactivating enzymes non-specifically).

Experimental Protocol: The Self-Validating System

To use 5-CBT reliably, you must employ a "No-Enzyme, No-Substrate" validation loop. This protocol differentiates between true enzymatic turnover and chemical artifacts.

Reagents Required[1][2][3][4][5][6][7]

-